molecular formula C12H10N4O5 B4602036 methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate

methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B4602036
M. Wt: 290.23 g/mol
InChI Key: ZJCCAPANHVAOFB-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

    Reduction: Formation of methyl 2-{[(4-amino-1H-pyrazol-3-yl)carbonyl]amino}benzoate.

    Substitution: Formation of 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid.

    Oxidation: Formation of oxidized pyrazole derivatives.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is not fully understood. it is believed that the nitro group plays a crucial role in its biological activity. The compound may interact with specific enzymes or receptors in the body, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-amino-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-[(4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-21-12(18)7-4-2-3-5-8(7)14-11(17)10-9(16(19)20)6-13-15-10/h2-6H,1H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCAPANHVAOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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